molecular formula C27H24BrNO2 B15088310 2-Isopropyl-5-methylphenyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate

2-Isopropyl-5-methylphenyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate

Cat. No.: B15088310
M. Wt: 474.4 g/mol
InChI Key: YLPHEFURFGGPID-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methylphenyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate is a complex organic compound with the molecular formula C26H22BrNO2 and a molecular weight of 460.36 g/mol . This compound is part of a class of quinolinecarboxylates, which are known for their diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylphenyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the bromophenyl and isopropyl-methylphenyl groups. Common reagents used in these reactions include bromine, isopropyl alcohol, and methylphenyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methylphenyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-Isopropyl-5-methylphenyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylphenyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-5-methylphenyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C27H24BrNO2

Molecular Weight

474.4 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C27H24BrNO2/c1-16(2)21-11-5-18(4)14-26(21)31-27(30)23-15-25(19-7-9-20(28)10-8-19)29-24-12-6-17(3)13-22(23)24/h5-16H,1-4H3

InChI Key

YLPHEFURFGGPID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC3=C(C=CC(=C3)C)C(C)C)C4=CC=C(C=C4)Br

Origin of Product

United States

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